molecular formula C10H16O3 B2620137 2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 469-73-8

2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2620137
CAS No.: 469-73-8
M. Wt: 184.235
InChI Key: DSOMZNUWRKIACY-UHFFFAOYSA-N
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Description

2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 474370-59-7) is a bicyclic carboxylic acid with the molecular formula C₁₀H₁₆O₃ and a molar mass of 184.23 g/mol . Its structure features a hydroxyl group at position 2, two methyl groups at position 3, and a carboxylic acid group at position 1 of the norbornane (bicyclo[2.2.1]heptane) framework. The compound is classified as an irritant (Xi hazard symbol) and poses risks of eye irritation (Risk Code 36) .

Properties

IUPAC Name

2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2)6-3-4-10(5-6,7(9)11)8(12)13/h6-7,11H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOMZNUWRKIACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901555
Record name NoName_686
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The hydroxyl and carboxylic acid groups are then introduced through subsequent functionalization reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or distillation to obtain the desired purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Esterification and Lactonization Reactions

The carboxylic acid group undergoes typical acid-catalyzed esterification with alcohols. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester. Lactonization occurs under dehydrating conditions, forming a six-membered lactone via intramolecular esterification between the hydroxyl and carboxylic acid groups.

Reaction Type Conditions Product
Fischer esterificationH₂SO₄, MeOH, reflux (6–8 hrs)Methyl 2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate
LactonizationPTSA, toluene, Dean-Stark trap3,3-Dimethylbicyclo[2.2.1]heptane-1,2-lactone

Oxidation and Reduction Pathways

The secondary hydroxyl group is resistant to oxidation under mild conditions due to steric hindrance from the bicyclic framework. Strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) convert the hydroxyl group to a ketone, yielding 3,3-dimethylbicyclo[2.2.1]heptane-1,2-dione. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the ketone back to the alcohol.

Reaction Reagents Outcome
OxidationJones reagent, 0–5°CFormation of α-keto acid derivative
ReductionH₂ (1 atm), Pd-C, EtOHRegeneration of diastereomerically pure hydroxy acid

Epimerization and Stereochemical Effects

Key Observations :

  • Epimerization rate: k=1.2×104s1k=1.2\times 10^{-4}\,\text{s}^{-1} at 25°C.

  • Equilibrium ratio (cis:trans) = 55:45.

Decarboxylation and Ring-Opening Reactions

Thermal decarboxylation (180–200°C) eliminates CO₂, forming 2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane . Acid-catalyzed ring-opening reactions (e.g., HBr/AcOH) cleave the bicyclic framework, yielding linear alkenes or alcohols depending on conditions .

Process Conditions Product
Thermal decarboxylation200°C, N₂ atmosphere2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane
Acidic ring-opening48% HBr, reflux5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxaldehyde (via Wagner-Meerwein rearrangement)

Comparative Stability and Reactivity

The bicyclo[2.2.1]heptane scaffold imparts exceptional thermal and oxidative stability. Comparative studies with monocyclic analogs show:

Property Bicyclic Derivative Monocyclic Analog
Melting Point169–170°C 98–100°C
Solubility in H₂O<1 mg/mL25 mg/mL
Half-life (pH 7.4)>48 hrs6 hrs

Patented Synthetic Routes

A stepwise synthesis from (1S)-ketopinic acid involves:

  • Reduction : NaBH₄/MeOH converts the ketone to a secondary alcohol.

  • Epimerization : Base-mediated equilibration to isolate the desired diastereomer.

  • Purification : Crystallization from hexane/ethyl acetate.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
The compound has been explored for its potential in drug development due to its structural features that may influence biological activity. It is particularly noted for its ability to act as a chiral building block in the synthesis of pharmaceuticals.

Case Study:
In a study focused on the synthesis of novel analgesics, derivatives of 2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid were synthesized and evaluated for their pain-relieving properties. The results indicated enhanced efficacy compared to traditional analgesics, highlighting its potential as a lead compound in pain management therapies.

Agrochemical Applications

2. Pesticide Formulations
The compound has been investigated for use in agrochemical formulations, particularly as an intermediate in the synthesis of insecticides and fungicides.

Case Study:
Research conducted on the synthesis of environmentally friendly pesticides showed that incorporating this compound into formulations improved the bioactivity against common agricultural pests while reducing toxicity to non-target organisms.

Material Science Applications

3. Polymer Chemistry
Due to its unique bicyclic structure, this compound can be utilized as a monomer or additive in polymer chemistry, potentially enhancing the properties of polymers.

Case Study:
A study demonstrated that polymers synthesized using derivatives of this compound exhibited improved thermal stability and mechanical strength compared to conventional polymers.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsDrug developmentEnhanced analgesic properties
AgrochemicalsPesticide formulationImproved bioactivity with reduced non-target toxicity
Material SciencePolymer additiveIncreased thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The target compound’s hydroxyl group distinguishes it from analogs like the methylene-substituted derivative (C₁₁H₁₆O₂) and Camphanic acid, which contains an oxo and oxabicyclo moiety .
  • Stereochemistry : Exo/endo isomerism is critical in compounds like (±)-exo-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid, where spatial arrangement impacts reactivity .
  • Ring Modifications : Camphanic acid’s 2-oxabicyclo structure introduces ether functionality, altering solubility and biological activity .

Physical and Chemical Properties

Property Target Compound Camphanic Acid Bicyclo[2.2.1]heptane-1-carboxylic Acid
Boiling Point Not reported 486.7°C (predicted) 353 K (0.013 bar)
Density Not reported 1.28 g/cm³ (predicted) 1.14 g/cm³ (calc.)
Melting Point Not reported Not reported 381–383 K
Solubility Not reported Likely polar organic Low in water (hydrophobic core)

Notes:

  • The target compound lacks detailed thermophysical data, whereas Camphanic acid’s properties are predicted computationally .
  • Bicyclo[2.2.1]heptane-1-carboxylic acid has experimental phase-change data, including a defined melting range .

Antimicrobial Activity

  • Camphanic Acid : Exhibits significant antimicrobial activity, likely due to its oxabicyclo and oxo groups enhancing membrane penetration .
  • Target Compound: No direct antimicrobial data reported, but its hydroxyl group may confer moderate bioactivity compared to non-polar analogs.

Biological Activity

2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid, also known as camphenic acid, is a bicyclic carboxylic acid with potential biological activities that have garnered attention in various fields of research, including medicinal chemistry and pharmacology. Its unique structure contributes to its diverse biological properties.

  • Molecular Formula : C10_{10}H16_{16}O3_3
  • Molecular Weight : 184.24 g/mol
  • CAS Number : 469-73-8
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly. A study reported that administration of the compound led to a decrease in prostaglandin E2 levels by approximately 50% in induced inflammatory conditions.

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, this compound demonstrates notable antioxidant activity. It has been shown to scavenge free radicals effectively, with an IC50 value of 25 µg/mL in DPPH assays, indicating its potential role in preventing oxidative stress-related diseases.

The biological activities of this compound are believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Radical Scavenging : Its structural features allow it to donate electrons and neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound against skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to those receiving standard treatment.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving patients with rheumatoid arthritis, administration of the compound resulted in improved joint mobility and reduced pain levels over a six-week period.

Q & A

Q. What are the common synthetic routes for bicyclo[2.2.1]heptane-1-carboxylic acid derivatives, and how can they be adapted for hydroxylated analogs?

Methodological Answer: A key approach involves organocatalytic [4+2] cycloaddition reactions to construct the bicyclic framework. For hydroxylated derivatives like 2-hydroxy analogs, post-synthetic modifications such as hydroxylation via epoxidation-hydrolysis or stereoselective oxidation could be employed. Asymmetric synthesis using chiral organocatalysts enables enantioselective access to bicyclo[2.2.1]heptane carboxylates, which can serve as precursors . Modifications to include methyl and hydroxy groups require careful steric control, as seen in the synthesis of 7,7-dimethyl-2-oxo derivatives .

Q. How is the molecular structure of bicyclo[2.2.1]heptane derivatives validated experimentally?

Methodological Answer: Structural elucidation relies on NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography. For example, the bicyclic framework and substituent positions (e.g., hydroxy and methyl groups) are confirmed through coupling constants in NMR and hydrogen bonding patterns in crystallographic data. Quantum mechanical calculations (e.g., DFT) can predict distortions, such as pyramidalized nitrogen in azabicyclic analogs, which are validated against experimental results .

Q. What are the critical physical properties of this compound for laboratory handling?

Methodological Answer: Key properties include molecular weight (140–182 g/mol for similar derivatives), hydrogen bond donors/acceptors (1–2 donors, 2–4 acceptors), and solubility in polar aprotic solvents (e.g., DMSO, THF). Stability data suggest storage at low temperatures in airtight containers to prevent hydrolysis or oxidation, particularly for hydroxylated derivatives .

Q. What are the primary research applications of bicyclo[2.2.1]heptane carboxylic acid derivatives?

Methodological Answer: These compounds serve as chiral building blocks in asymmetric synthesis, intermediates for covalent protein labeling (e.g., alkenyl nitrile electrophiles), and precursors for pharmaceutical agents like proline analogs. Derivatives like 7,7-dimethyl-2-oxo variants are used in bioconjugation studies .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of 3,3-dimethyl-substituted bicycloheptane derivatives?

Methodological Answer: Steric hindrance from dimethyl groups complicates stereocontrol. Strategies include using bulky chiral catalysts (e.g., Cinchona alkaloids) or kinetic resolution via epimerization. For example, base-induced epimerization of azabicyclic proline analogs enables enantiopure β-endo-substituted products . Computational modeling of transition states can guide catalyst design to overcome steric effects .

Q. How can computational methods predict the conformational stability of hydroxylated bicycloheptane derivatives?

Methodological Answer: Quantum mechanical calculations (e.g., DFT, MD simulations) analyze intramolecular interactions, such as hydrogen bonding between the hydroxy and carboxylic acid groups. Studies on azabicyclic amides reveal that substituents (e.g., benzoyl groups) induce pyramidalization of nitrogen, affecting reactivity . For hydroxylated analogs, these methods can predict tautomerization or ring strain .

Q. What reaction mechanisms enable the use of bicycloheptane derivatives in covalent protein labeling?

Methodological Answer: Derivatives like 7,7-dimethyl-2-oxobicycloheptane-1-carboxylic acid react with thiols or amines via Michael addition. The strained bicyclic framework increases electrophilicity, facilitating covalent bond formation with protein residues. Optimization involves tuning electron-withdrawing groups (e.g., oxo substituents) to enhance reactivity .

Q. How does the steric environment of 3,3-dimethyl groups influence regioselectivity in functionalization reactions?

Methodological Answer: The dimethyl groups hinder equatorial attack, directing electrophiles to axial positions. This is critical in Diels-Alder reactions or nucleophilic substitutions. For example, in the synthesis of azabicyclic intermediates, cycloadditions with Danishefsky’s diene favor endo selectivity due to steric shielding .

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